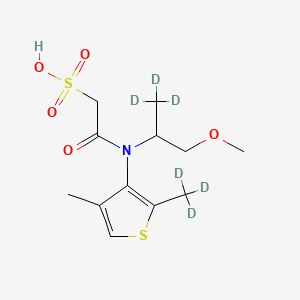![molecular formula C28H32F3N3O7 B12401532 (4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)
(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TP-6076 is a fully synthetic tetracycline class antimicrobial agent. This novel antibiotic was originally developed by TetraPhase Pharmaceutics and is classified as a fluorinated-hydrocarbon antibacterial. TP-6076 acts as a bacterial 70S ribosome inhibitor, specifically targeting the small 30S subunit of the ribosome to halt bacterial protein expression .
Vorbereitungsmethoden
The synthetic route for TP-6076 involves multiple steps, including the fluorination of the tetracycline core. The reaction conditions typically involve the use of fluorinating agents under controlled temperature and pressure to ensure the selective introduction of fluorine atoms. Industrial production methods for TP-6076 are designed to be scalable and efficient, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields .
Analyse Chemischer Reaktionen
TP-6076 undergoes various types of chemical reactions, including:
Oxidation: TP-6076 can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: TP-6076 can undergo nucleophilic substitution reactions, where functional groups on the tetracycline core are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
TP-6076 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination on the stability and reactivity of tetracycline antibiotics.
Biology: Investigated for its ability to inhibit bacterial protein synthesis and its interactions with bacterial ribosomes.
Medicine: Explored as a potential treatment for infections caused by multidrug-resistant bacteria, including Acinetobacter baumannii.
Industry: Utilized in the development of new antimicrobial agents and as a reference compound in the quality control of tetracycline antibiotics
Wirkmechanismus
TP-6076 exerts its effects by binding to the bacterial 70S ribosome, specifically targeting the small 30S subunit. This binding inhibits the ribosome’s ability to synthesize proteins, effectively halting bacterial growth. The molecular targets involved in this mechanism include the ribosomal RNA and various ribosomal proteins. TP-6076’s binding is stabilized largely by electrostatic interactions, which enhance its affinity for the ribosome .
Vergleich Mit ähnlichen Verbindungen
TP-6076 is compared with other tetracycline antibiotics, such as eravacycline. While both compounds share a similar tetracycline core, TP-6076 has unique modifications that enhance its binding to bacterial ribosomes and efflux pumps. These modifications include the introduction of fluorine atoms, which improve its stability and efficacy against multidrug-resistant bacteria. Similar compounds include:
Eravacycline: Another tetracycline antibiotic with a similar mechanism of action but different structural modifications.
Tigecycline: A tetracycline derivative used to treat various bacterial infections.
Doxycycline: A widely used tetracycline antibiotic with broad-spectrum activity
Eigenschaften
Molekularformel |
C28H32F3N3O7 |
|---|---|
Molekulargewicht |
579.6 g/mol |
IUPAC-Name |
(4S,4aS,5aR,12aR)-4-(diethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C28H32F3N3O7/c1-3-34(4-2)21-14-9-11-8-13-18(16(35)10-12(15-6-5-7-33-15)20(13)28(29,30)31)22(36)17(11)24(38)27(14,41)25(39)19(23(21)37)26(32)40/h10-11,14-15,21,33,35-36,39,41H,3-9H2,1-2H3,(H2,32,40)/t11-,14-,15-,21-,27-/m0/s1 |
InChI-Schlüssel |
SRAXMTXWTUABCM-DOYYSQEVSA-N |
Isomerische SMILES |
CCN(CC)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)[C@@H]5CCCN5)C(F)(F)F |
Kanonische SMILES |
CCN(CC)C1C2CC3CC4=C(C(=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)C5CCCN5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


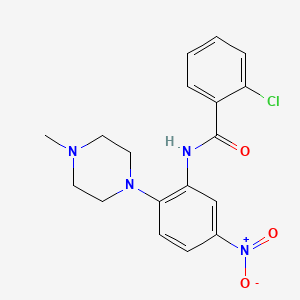
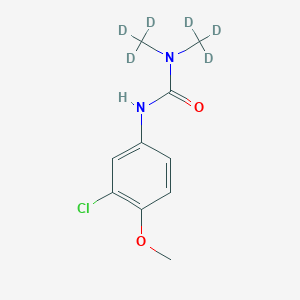



![13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B12401470.png)
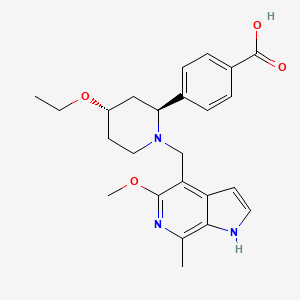
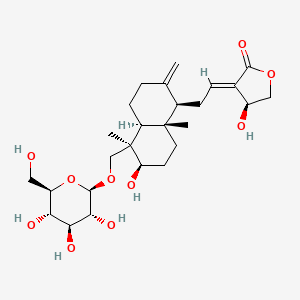
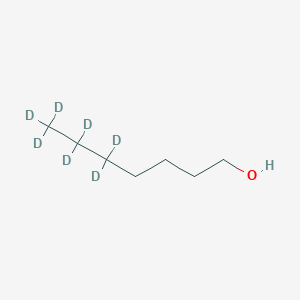

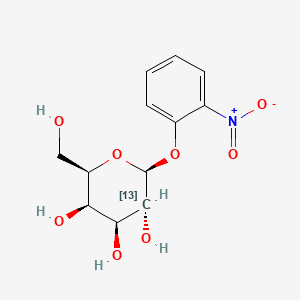
![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)
